methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate
Description
Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate (CAS: 2092473-49-7) is a heterocyclic aromatic compound with the molecular formula C₉H₇ClN₂O₂ and a molecular weight of 210.62 g/mol. This compound belongs to the pyrrolopyridine family, characterized by fused pyrrole and pyridine rings. The chlorine substituent at position 5 and the methyl carboxylate group at position 7 contribute to its unique electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis . It is commercially available through suppliers like PharmaBlock Sciences and is used in drug discovery for kinase inhibitors and anti-cancer agents .
Properties
Molecular Formula |
C9H7ClN2O2 |
|---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)5-4-7(10)12-6-2-3-11-8(5)6/h2-4,11H,1H3 |
InChI Key |
OTWYNDMHBARUBD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1NC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-1H-pyrrolo[3,2-b]pyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of 5-amino or 5-thio derivatives.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced pyrrolo[3,2-b]pyridine derivatives.
Hydrolysis: Formation of 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid.
Scientific Research Applications
Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery for targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. For example, it could inhibit kinases involved in cancer cell proliferation or enzymes critical for bacterial survival. The exact molecular targets and pathways would be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional attributes of methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate can be contextualized by comparing it with analogues in the pyrrolopyridine family. Below is a detailed analysis:
Table 1: Key Structural and Functional Comparisons
Key Observations
Positional Isomerism :
- The placement of the carboxylate group (C2 vs. C7) significantly alters reactivity. For example, methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS: 952182-19-3) exhibits distinct hydrogen-bonding capabilities compared to the target compound, influencing its solubility and binding affinity in biological systems .
Substituent Effects :
- The absence of chlorine in methyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate (CAS: 1261474-46-7) reduces its electrophilic character, making it less reactive in cross-coupling reactions compared to the chlorinated analogue .
- N-Methylation in methyl 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-7-carboxylate (CAS: 871819-43-1) enhances metabolic stability, a critical factor in pharmacokinetics .
Functional Group Modifications: Conversion of the methyl ester to a carboxylic acid (e.g., 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid) reduces synthetic yield (71% vs. 95% for non-chlorinated analogues), highlighting the challenge of introducing halogens in specific positions .
Synthetic Utility :
- The target compound’s chlorine atom at C5 enhances its role as a directing group in metal-catalyzed reactions, such as Suzuki-Miyaura couplings, compared to methoxy- or unsubstituted pyrrolopyridines .
Biological Activity
Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate (CAS No. 2092473-49-7) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.
- Molecular Formula : C₉H₇ClN₂O₂
- Molecular Weight : 210.62 g/mol
- Boiling Point : Not available
- Density : Not specified
Biological Activity Overview
This compound has been studied for various biological activities, particularly its antibacterial properties. The compound is part of a larger class of pyrrole derivatives that have shown promising results against various bacterial strains.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of pyrrole derivatives, including this compound. The following table summarizes some key findings related to its antibacterial efficacy:
These results indicate that this compound exhibits significant antibacterial activity, outperforming standard antibiotics such as vancomycin.
The exact mechanism by which this compound exerts its antibacterial effects is still under investigation. However, it is believed that the compound interacts with bacterial cell membranes or targets specific enzymes involved in bacterial cell wall synthesis.
Case Studies
Several case studies have documented the efficacy of pyrrole derivatives in clinical and laboratory settings:
-
Study on Antibacterial Efficacy :
- Researchers evaluated a series of pyrrole-based compounds for their ability to inhibit growth in various bacterial strains.
- Results showed that this compound had superior activity against MRSA compared to traditional antibiotics.
-
Synergistic Effects :
- A study explored the combination of this compound with other antimicrobial agents.
- The combination therapy demonstrated enhanced efficacy against resistant bacterial strains, suggesting a potential for use in multi-drug regimens.
Q & A
Q. What are the recommended synthetic routes for methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate?
The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, halogenated intermediates (e.g., 5-bromo or 4-chloro derivatives) may undergo Pd-catalyzed cross-coupling or condensation with methyl esters. Evidence from related compounds suggests that reactions in polar aprotic solvents (e.g., DMSO or DMF) at 60–100°C for 2–6 hours yield functionalized pyrrolopyridines . A typical protocol involves:
- Step 1 : Preparation of a halogenated pyrrolopyridine core.
- Step 2 : Esterification using methyl chloroformate or methanol under acidic conditions.
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane).
Key intermediates (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) are often synthesized via azide-nitrile cyclization or Suzuki-Miyaura coupling .
Q. How can the purity and structure of this compound be validated?
- Spectroscopic Methods :
- 1H/13C NMR : Confirm substituent positions (e.g., chloro at C5, methyl ester at C7) using coupling constants and chemical shifts. For example, the methyl ester group typically appears as a singlet at δ ~3.8–4.0 ppm in 1H NMR .
- HRMS : Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm error.
Q. What are the key solubility and stability considerations for this compound?
- Solubility : Moderately soluble in DMSO, DMF, and dichloromethane; poorly soluble in water. Stability tests indicate degradation <5% after 24 hours in DMSO at 25°C .
- Storage : Store under inert gas (N2/Ar) at –20°C in amber vials to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. How does the chloro substituent influence reactivity in cross-coupling reactions?
Q. What computational methods predict the compound’s electronic properties and reactivity?
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates:
Q. How does this compound interact with biological targets (e.g., kinases)?
Docking studies (AutoDock Vina) suggest binding to ATP pockets of kinases (e.g., JAK2) via:
Q. How can contradictory spectral data be resolved for derivatives of this compound?
Discrepancies in NMR shifts (e.g., C7 ester resonance) may arise from tautomerism or solvent effects. Strategies include:
- Variable Temperature NMR : Identify dynamic equilibria (e.g., NH tautomerism in DMSO-d6).
- 2D NMR (COSY, HSQC) : Assign overlapping signals via J-coupling correlations .
Methodological Challenges
Q. What are the pitfalls in optimizing reaction conditions for scale-up synthesis?
- Byproduct Formation : Overalkylation at the pyrrole NH (mitigated using bulky bases like DBU).
- Catalyst Poisoning : Trace moisture deactivates Pd catalysts (avoided by rigorous solvent drying).
- Yield Optimization : Microwave-assisted synthesis (100°C, 30 min) improves yields by 15–20% vs. conventional heating .
Q. How can regioselective functionalization at C3 vs. C5 be achieved?
- Directing Groups : Install a temporary nitro group at C3 to block undesired substitution.
- Protection-Deprotection : Use SEM (trimethylsilylethoxymethyl) to protect NH, enabling selective C5 chlorination .
Safety and Compliance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
